

# An In-depth Technical Guide to 4-Chloro-N,N-dimethylpicolinamide

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## Compound of Interest

Compound Name: 4-Chloro-N,N-dimethylpicolinamide

Cat. No.: B040247

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## Abstract

This technical guide provides a comprehensive overview of **4-Chloro-N,N-dimethylpicolinamide**, a substituted pyridine derivative of significant interest in pharmaceutical and chemical synthesis. The document elucidates its core chemical and physical properties, with a primary focus on its molecular weight and structure. Furthermore, it details an optimized synthesis protocol, robust analytical methodologies for characterization, and discusses its potential applications in drug discovery and development. Safety protocols and handling guidelines are also provided to ensure its proper use in a research and development setting. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this compound.

## Introduction

**4-Chloro-N,N-dimethylpicolinamide** belongs to the pyridine carboxamide class of compounds, a scaffold that is prevalent in numerous biologically active molecules. The presence of a chlorine atom on the pyridine ring and a dimethylamide functional group provides specific steric and electronic properties that make it a valuable intermediate in the synthesis of more complex molecular architectures. Its structural motifs are found in various kinase inhibitors and other therapeutic agents, highlighting its importance as a building block in medicinal chemistry. This guide aims to consolidate the available technical information on **4-Chloro-N,N-dimethylpicolinamide**, offering insights into its synthesis, characterization, and



handling, thereby empowering researchers to leverage its full potential in their scientific endeavors.

## Chemical Identity and Physicochemical Properties

The fundamental characteristics of **4-Chloro-N,N-dimethylpicolinamide** are summarized in the table below. Accurate knowledge of these properties is crucial for its application in chemical reactions and analytical procedures.

| Property                       | Value  | Source(s)           |
|--------------------------------|--|---------------------|
| Molecular Weight               | 184.62 g/mol                                     | <a href="#">[1]</a> |
| Molecular Formula              | C <sub>8</sub> H <sub>9</sub> ClN <sub>2</sub> O | <a href="#">[1]</a> |
| IUPAC Name                     | 4-chloro-N,N-dimethylpyridine-2-carboxamide      | <a href="#">[1]</a> |
| CAS Number                     | 114780-06-2                                      | <a href="#">[1]</a> |
| Canonical SMILES               | <chem>CN(C)C(=O)C1=NC=CC(=C1)Cl</chem>           | <a href="#">[1]</a> |
| InChI Key                      | UIYJJRGPGYNXNE-UHFFFAOYSA-N                      | <a href="#">[1]</a> |
| Appearance                     | Yellow oily liquid (as synthesized)              | <a href="#">[2]</a> |
| Exact Mass                     | 184.0403406 Da                                   | <a href="#">[1]</a> |
| Topological Polar Surface Area | 33.2 Å <sup>2</sup>                              | <a href="#">[1]</a> |
| Complexity                     | 172  | <a href="#">[1]</a> |
| Hydrogen Bond Donor Count      | 0  | <a href="#">[1]</a> |
| Hydrogen Bond Acceptor Count   | 2  | <a href="#">[1]</a> |
| Rotatable Bond Count           | 2  | <a href="#">[1]</a> |



This table summarizes key identifiers and computed physicochemical properties for **4-Chloro-N,N-dimethylpicolinamide**.

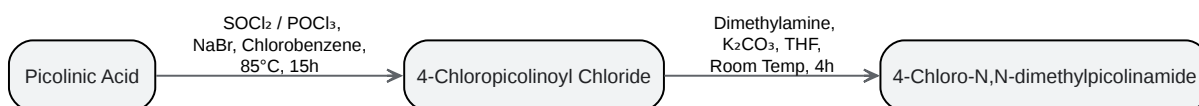
## Synthesis of 4-Chloro-N,N-dimethylpicolinamide

The synthesis of **4-Chloro-N,N-dimethylpicolinamide** can be achieved through a two-step process starting from picolinic acid.<sup>[2]</sup> This method has been optimized to improve yield and reduce reaction time compared to traditional methods.<sup>[2]</sup>

### Synthesis Pathway Overview

The synthesis involves two main transformations:

- Chlorination: Picolinic acid is first converted to its acid chloride derivative, 4-chloropicolinoyl chloride.
- Amidation: The resulting acid chloride is then reacted with dimethylamine to yield the final product, **4-Chloro-N,N-dimethylpicolinamide**.



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Caption: Synthetic workflow for **4-Chloro-N,N-dimethylpicolinamide**.

## Experimental Protocol

Step 1: Synthesis of 4-Chloropicolinoyl Chloride<sup>[2]</sup>

- To a solution of picolinic acid (10.0 g, 0.167 mol) in chlorobenzene (75 mL), add a mixture of thionyl chloride (SOCl<sub>2</sub>) and phosphorus oxychloride (POCl<sub>3</sub>) in a 5:1 ratio. The addition should be done slowly while maintaining the temperature at 50°C.
- Add sodium bromide (NaBr) as a catalyst.
- Increase the temperature to 85°C and stir the reaction mixture for 15 hours.



- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain 4-chloropicolinoyl chloride as a yellow viscous oil. This intermediate is typically used in the next step without further purification.

Rationale behind reagent choices: The combination of  $\text{SOCl}_2$  and  $\text{POCl}_3$  is a more effective chlorinating agent than  $\text{SOCl}_2$  alone, leading to a higher yield and shorter reaction time.<sup>[2]</sup> Chlorobenzene is used as a high-boiling point solvent suitable for this reaction temperature.

#### Step 2: Synthesis of **4-Chloro-N,N-dimethylpicolinamide**<sup>[2]</sup>

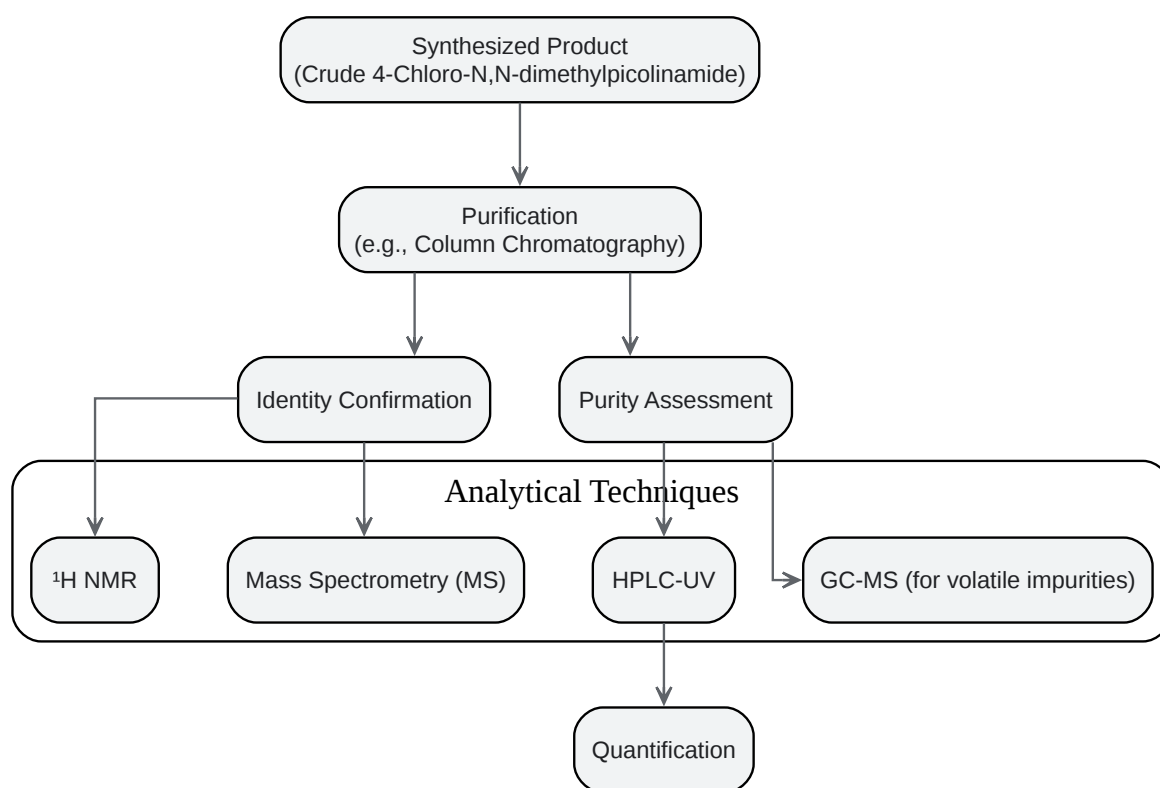
- Dissolve the crude 4-chloropicolinoyl chloride (1.34 g, 0.357 mol) in tetrahydrofuran (THF).
- In a separate flask, prepare a solution of dimethylamine in THF.
- Add potassium carbonate ( $\text{K}_2\text{CO}_3$ ) to the dimethylamine solution.
- Slowly add the solution of 4-chloropicolinoyl chloride to the dimethylamine solution at room temperature with stirring.
- Continue stirring for 4 hours.
- Monitor the reaction by TLC.
- Once the reaction is complete, pour the mixture into ethyl acetate.
- Wash the organic phase with water and then with brine.
- Dry the organic phase over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure to yield **4-Chloro-N,N-dimethylpicolinamide** as a yellow oily liquid.

Rationale behind reagent choices: Potassium carbonate ( $\text{K}_2\text{CO}_3$ ) is used as a base to neutralize the HCl formed during the reaction. It is a milder and more cost-effective base than triethylamine, which is often used in similar reactions.<sup>[2]</sup> THF is an appropriate aprotic solvent for this amidation reaction.



## Analytical Characterization

To ensure the identity, purity, and quality of synthesized **4-Chloro-N,N-dimethylpicolinamide**, a combination of analytical techniques should be employed.



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Caption: Analytical workflow for **4-Chloro-N,N-dimethylpicolinamide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR is a powerful tool for confirming the structure of the synthesized molecule. The expected signals for **4-Chloro-N,N-dimethylpicolinamide** in DMSO-d<sub>6</sub> are:

- δ 8.52 (d, J = 5.4 Hz, 1H): Corresponds to the proton at position 6 of the pyridine ring.
- δ 7.65 (d, J = 1.3 Hz, 1H): Corresponds to the proton at position 3 of the pyridine ring.



- $\delta$  7.53 (m, 1H): Corresponds to the proton at position 5 of the pyridine ring.
- $\delta$  2.97 (s, 3H) and  $\delta$  2.89 (d,  $J$  = 8.0 Hz, 3H): These signals correspond to the two methyl groups of the dimethylamide moiety.[\[2\]](#)

## Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using electrospray ionization (ESI), the expected mass-to-charge ratio ( $[M+H]^+$ ) would be approximately 185.05.[\[2\]](#)

## High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the standard method for determining the purity of **4-Chloro-N,N-dimethylpicolinamide**. A reverse-phase HPLC method can be developed for this purpose.

Example HPLC Protocol:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10  $\mu$ L.
- Column Temperature: 30°C.

This method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.

## Applications in Research and Drug Development

While specific applications of **4-Chloro-N,N-dimethylpicolinamide** are not extensively documented in publicly available literature, its structural features suggest its utility as a key intermediate in the synthesis of various pharmaceutical agents. Pyridine carboxamides are known to be important scaffolds in the development of:



- **Kinase Inhibitors:** Many small molecule kinase inhibitors incorporate a substituted pyridine ring. The reactive chlorine atom at the 4-position can be displaced via nucleophilic aromatic substitution to introduce a variety of functional groups, allowing for the exploration of structure-activity relationships.
- **Antifungal Agents:** Some novel pyridine carboxamide derivatives have shown potential as succinate dehydrogenase inhibitors with antifungal activity.
- **Agrochemicals:** The pyridine carboxamide core is also found in some modern fungicides and insecticides.

The N,N-dimethylamide group can influence the solubility, metabolic stability, and binding interactions of the final molecule, making it a desirable functional group in drug design.

## Safety and Handling

**4-Chloro-N,N-dimethylpicolinamide** is classified with the following hazards:

- H315: Causes skin irritation.[\[1\]](#)
- H319: Causes serious eye irritation.[\[1\]](#)
- H335: May cause respiratory irritation.[\[1\]](#)

Handling Precautions:

- Work in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.
- Avoid inhalation of vapors or mists.
- Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.
- Wash hands thoroughly after handling.



#### Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated place.
- Keep away from incompatible materials such as strong oxidizing agents.

## Conclusion

**4-Chloro-N,N-dimethylpicolinamide**, with a molecular weight of 184.62 g/mol, is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and other applications. This guide has provided a detailed overview of its chemical properties, an optimized synthesis protocol, and robust analytical methods for its characterization. Adherence to the outlined safety and handling procedures is essential when working with this compound. The information presented herein should serve as a valuable resource for researchers and professionals in the field, facilitating the effective and safe use of **4-Chloro-N,N-dimethylpicolinamide** in their research and development activities.

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## References

- 1. 4-chloro-N,N-dimethylpyridine-2-carboxamide | C<sub>8</sub>H<sub>9</sub>ClN<sub>2</sub>O | CID 4962252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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